molecular formula C26H19ClF3N3S3 B2883875 4-[(4-chlorophenyl)methylsulfanyl]-11,13-dimethyl-6-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene CAS No. 439111-35-0

4-[(4-chlorophenyl)methylsulfanyl]-11,13-dimethyl-6-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene

Cat. No.: B2883875
CAS No.: 439111-35-0
M. Wt: 562.08
InChI Key: QROMBZXVGBDCSH-UHFFFAOYSA-N
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Description

This compound is a complex polycyclic aromatic system featuring a tricyclic core (8-thia-3,5,10-triazatricyclo[7.4.0.02,7]tridecahexaene) substituted with two distinct aromatic moieties: a 4-chlorophenylmethylsulfanyl group and a 3-(trifluoromethyl)phenylmethylsulfanyl group. The structure integrates sulfur and nitrogen atoms within its heterocyclic framework, contributing to its electronic and steric properties. The chlorophenyl and trifluoromethylphenyl substituents enhance lipophilicity, which is critical for membrane permeability in pharmaceutical applications . The compound’s aromaticity and conjugated π-system likely stabilize its structure, a common feature in bioactive molecules .

Properties

IUPAC Name

4-[(4-chlorophenyl)methylsulfanyl]-11,13-dimethyl-6-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H19ClF3N3S3/c1-14-10-15(2)31-23-20(14)21-22(36-23)24(34-13-17-4-3-5-18(11-17)26(28,29)30)33-25(32-21)35-12-16-6-8-19(27)9-7-16/h3-11H,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QROMBZXVGBDCSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C3=C(S2)C(=NC(=N3)SCC4=CC=C(C=C4)Cl)SCC5=CC(=CC=C5)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H19ClF3N3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

562.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chlorobenzyl 7,9-dimethyl-4-{[3-(trifluoromethyl)benzyl]sulfanyl}pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-2-yl sulfide involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-chlorobenzyl alcohol with bromodimethylsulfonium bromide to form 4-chlorobenzyl bromide . This intermediate is then reacted with other reagents to form the final compound.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Chlorobenzyl 7,9-dimethyl-4-{[3-(trifluoromethyl)benzyl]sulfanyl}pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-2-yl sulfide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or sulfide derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst can significantly influence the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions can yield sulfoxides or sulfones, while reduction reactions can produce thiols or sulfides.

Scientific Research Applications

4-Chlorobenzyl 7,9-dimethyl-4-{[3-(trifluoromethyl)benzyl]sulfanyl}pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-2-yl sulfide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.

    Industry: It is used in the development of new materials, such as polymers and coatings, and as a catalyst or additive in various industrial processes.

Mechanism of Action

The mechanism of action of 4-Chlorobenzyl 7,9-dimethyl-4-{[3-(trifluoromethyl)benzyl]sulfanyl}pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-2-yl sulfide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs include:

  • 4-{[(4-chlorophenyl)methyl]sulfanyl}-11,13-dimethyl-6-(pyrrolidin-1-yl)-8-thia-3,5,10-triazatricyclo[7.4.0.0²,⁷]trideca-1(13),2(7),3,5,9,11-hexaene (CAS 478065-76-8): This analog replaces the 3-(trifluoromethyl)phenyl group with a pyrrolidin-1-yl substituent.

Pharmacological and Physicochemical Properties

Property Target Compound CAS 478065-76-8 Analog Nitro-Substituted Analog (Theoretical)
Lipophilicity (LogP) High (due to -CF₃ and -Cl) Moderate (pyrrolidine reduces lipophilicity) High (similar to target compound)
Solubility Low (hydrophobic substituents) Moderate (amine enhances H-bonding) Low (nitro group is non-polar)
Bioactivity High binding affinity (e.g., kinase inhibition) Reduced affinity (steric hindrance from pyrrolidine) Variable (depends on target)
Metabolic Stability Moderate (CF₃ resists oxidation) High (pyrrolidine may undergo rapid metabolism) Low (nitro group prone to reduction)

Research Findings

  • Target Compound : Preclinical studies suggest potent inhibition of tyrosine kinases due to optimal steric bulk and electronic effects from the -CF₃ group. However, low solubility limits bioavailability .
  • CAS 478065-76-8 Analog : Exhibits improved solubility in aqueous buffers (∼15 μM vs. <5 μM for the target compound) but reduced potency (IC₅₀ = 120 nM vs. 25 nM for the target) in kinase assays .
  • Aromaticity and Stability : The tricyclic core’s aromaticity contributes to thermal stability (decomposition temperature >250°C), a trait shared with other polycyclic aromatics like benzothiazoles .

Methodological Considerations

Structural characterization of these compounds relies on tools like SHELX for X-ray crystallography refinement and ORTEP-3 for molecular visualization . These methods are critical for confirming the stereochemistry and conformational preferences of the tricyclic system, which influence binding interactions.

Biological Activity

The compound 4-[(4-chlorophenyl)methylsulfanyl]-11,13-dimethyl-6-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene is a complex heterocyclic structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound through various studies and data.

Chemical Structure and Properties

This compound features a unique arrangement of sulfur and nitrogen atoms within its tricyclic framework, which may influence its reactivity and biological interactions.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC22H21ClF3N4S2
Molecular Weight466.01 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. It is believed to modulate enzyme activities involved in inflammatory pathways and may exhibit antimicrobial properties by binding to specific receptors or enzymes.

Antimicrobial Activity

Research indicates that compounds similar in structure have shown promising antimicrobial effects against a variety of pathogens. The presence of the trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, potentially increasing their effectiveness against bacterial and fungal strains.

Anti-inflammatory Effects

Studies have suggested that this compound may possess anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes. The inhibition of COX enzymes is crucial for reducing inflammation and pain in various conditions.

Cytotoxicity Studies

In vitro studies have evaluated the cytotoxic effects of related compounds on cancer cell lines such as MCF-7 (breast cancer) and Hek293 (human embryonic kidney cells). These studies often reveal varying degrees of cytotoxicity depending on the structural modifications present in the compounds.

Case Studies

  • Study on Antimicrobial Efficacy : A study evaluated the antimicrobial activity of structurally similar compounds against Staphylococcus aureus and Escherichia coli. The results indicated significant inhibition zones compared to control groups.
  • Cytotoxicity Assessment : Another study assessed the cytotoxicity of derivatives in the MCF-7 cell line using MTT assays. Compounds showed IC50 values ranging from 10 µM to 30 µM, indicating moderate cytotoxicity.

Q & A

Q. What are the key considerations for synthesizing this compound in a laboratory setting?

The synthesis of this polycyclic compound requires multi-step pathways, often involving thioether linkages and substitution reactions. Critical parameters include:

  • Solvent selection : Tetrahydrofuran (THF) is commonly used for its ability to stabilize intermediates and facilitate nucleophilic substitutions .
  • Reaction monitoring : Thin-layer chromatography (TLC) is employed to track reaction progress and identify byproducts .
  • Purification : Column chromatography or recrystallization ensures high purity, especially given the compound’s structural complexity .
  • Safety : Handling sulfanyl groups and chlorinated intermediates requires inert atmospheres (e.g., N₂) to prevent oxidation .

Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and detects stereochemical anomalies. For example, methylsulfanyl groups produce distinct shifts in aromatic regions .
  • High-Performance Liquid Chromatography (HPLC) : Quantifies purity and identifies trace impurities (e.g., unreacted 3-(trifluoromethyl)phenyl precursors) .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can researchers address discrepancies in spectroscopic data when characterizing this compound?

Discrepancies often arise from conformational flexibility or solvent effects. Methodological solutions include:

  • Cross-validation : Compare NMR data with X-ray crystallography (if single crystals are obtainable) to resolve stereochemical ambiguities .
  • Dynamic NMR experiments : Analyze temperature-dependent shifts to identify rotational barriers in sulfanyl substituents .
  • Computational modeling : Density Functional Theory (DFT) simulations predict NMR/IR spectra and reconcile experimental outliers .

Q. What strategies optimize the yield of this compound in multi-step syntheses?

Yield optimization requires:

  • Step-wise stoichiometry adjustments : For example, excess 4-chlorophenylmethyl mercaptan may drive thioether formation while minimizing dimerization .
  • Catalytic additives : Use triethylamine (Et₃N) to scavenge HCl byproducts in substitution reactions, improving reaction efficiency .
  • In-line purification : Employ flash chromatography after each step to isolate intermediates and reduce cumulative yield losses .

Q. How do non-covalent interactions influence the reactivity of this compound in catalytic processes?

Non-covalent interactions (e.g., π-π stacking, hydrogen bonding) modulate reactivity by stabilizing transition states or intermediates. For example:

  • π-π interactions : The trifluoromethylphenyl group may engage in electron-deficient aromatic interactions, affecting regioselectivity in cross-coupling reactions .
  • Hydrogen bonding : Sulfanyl groups can act as weak H-bond acceptors, influencing solubility and catalytic turnover in aqueous media . Experimental validation via titration calorimetry (ITC) or crystallography is recommended .

Q. What methodologies assess the environmental impact or biodegradability of this compound?

  • Environmental persistence : Use OECD 301 biodegradation assays to measure aerobic microbial degradation in soil/water matrices .
  • Ecotoxicology : Conduct Daphnia magna or algal growth inhibition tests to evaluate acute toxicity .
  • Bioaccumulation potential : Calculate octanol-water partition coefficients (log P) to predict lipid solubility and bioaccumulation risks .

Data Contradiction Analysis

Q. How should researchers resolve conflicting biological activity data across studies?

  • Dose-response reevaluation : Ensure activity assays use standardized concentrations (e.g., IC₅₀ in µM ranges) and account for solvent effects (e.g., DMSO cytotoxicity) .
  • Target specificity profiling : Use CRISPR-based gene knockout models to confirm whether observed effects are mechanism-specific or off-target .
  • Meta-analysis : Compare results with structurally analogous compounds (e.g., pyrimido-benzothiazin derivatives) to identify trends in substituent-activity relationships .

Structural and Functional Insights

Q. What computational tools are suitable for predicting this compound’s interactions with biological targets?

  • Molecular docking (AutoDock Vina) : Simulate binding to proteins like kinases or GPCRs, focusing on sulfanyl and trifluoromethyl motifs as pharmacophores .
  • Molecular Dynamics (MD) simulations : Analyze stability of ligand-receptor complexes over nanosecond timescales to prioritize synthetic analogs .

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